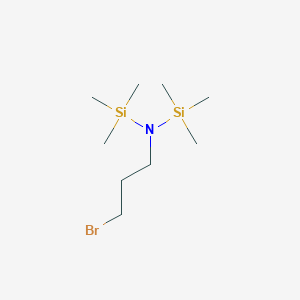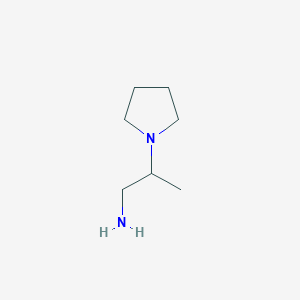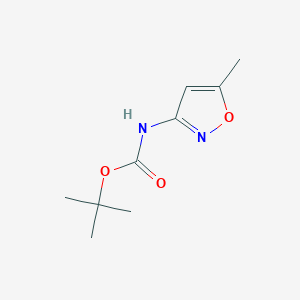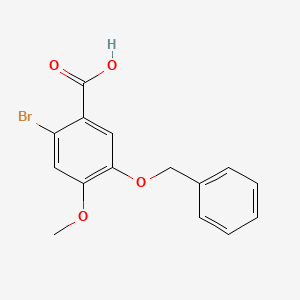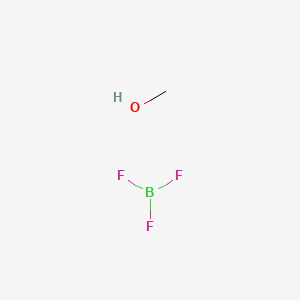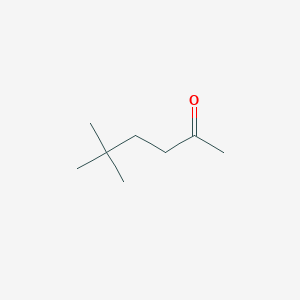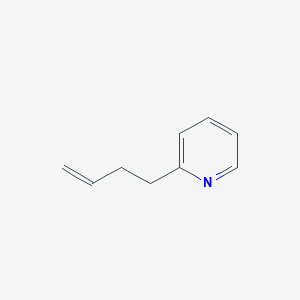
8-Bromo-2-chloro-3-iodoquinoline
Vue d'ensemble
Description
8-Bromo-2-chloro-3-iodoquinoline is a heterocyclic compound containing a quinoline ring system. It is a colorless solid with a melting point of 88-90 °C and a boiling point of 250 °C. This compound is an important intermediate in the synthesis of various organic compounds and has been used in various scientific applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Bromo-iodoquinoline compounds, like 8-Bromo-2-chloro-3-iodoquinoline, are important intermediates in the synthesis of biologically active compounds. For example, 6-bromo-4-iodoquinoline is used in synthesizing compounds like GSK2126458, with potential applications in various biological activities (Wang et al., 2015).
Antitumor Activity
- Certain halogen-substituted quinolines have been studied for their antitumor properties. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, similar in structure to this compound, have shown significant antitumor activity against murine leukemias (Lin & Loo, 1978).
Antiviral Applications
- Halogenated quinolines, such as Clioquinol and its analogues, have been discovered as potent inhibitors of SARS-CoV-2 infection. They inhibit the interaction between ACE2 and the Spike protein of the virus, suggesting potential as therapeutic agents for COVID-19 (Olaleye et al., 2021).
Crystal Structure Analysis
- Research on the crystal structure of related compounds, like 7-iodo-8-hydroxyquinoline, provides insights into the molecular configuration and potential chemical interactions of these molecules (Shoja et al., 1997).
In Vitro Cytotoxic Studies
- 8-Hydroxyquinoline derived compounds with halogen substitutions have been studied for their cytotoxic effects, particularly in relation to cancer cell lines. The research suggests potential applications in cancer therapy (Kotian et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline and its analogues, to which this compound belongs, are known to play a major role in medicinal chemistry . They are often used as scaffolds in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including reductive elimination and dehydrative cyclo-condensation .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The compound’s molecular weight is 36840 , which could influence its bioavailability.
Result of Action
Quinoline derivatives are known for their potential biological and pharmaceutical activities .
Action Environment
It is generally recommended to store the compound in a dry environment at 2-8°c to maintain its stability .
Analyse Biochimique
Biochemical Properties
8-Bromo-2-chloro-3-iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways and subsequent changes in gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further influence cellular functions .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation without causing adverse effects. These findings highlight the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate its distribution within the bloodstream, affecting its bioavailability and tissue distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
8-bromo-2-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWPZLXEIPSUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


